molecular formula C10H18NO3S2 B013817 (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate CAS No. 81213-52-7

(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate

Cat. No. B013817
CAS RN: 81213-52-7
M. Wt: 264.4 g/mol
InChI Key: BLSCGBLQCTWVPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate involves several steps, including the resolution of chiral stable free radicals, conversion to methanethiosulfonate spin labels, and determination of enantiomeric purities. This process highlights the molecule's complexity and the sophisticated techniques required for its preparation (Bálint et al., 2004).

Molecular Structure Analysis

The molecular structure of closely related compounds has been extensively studied, revealing information about preferred conformations and the significance of various molecular interactions. For example, the study of methyl methanethiosulfonate provides insights into the steric and electronic factors influencing molecular conformation, highlighting the complexity of these molecules (Tuttolomondo et al., 2007).

Chemical Reactions and Properties

The reactivity and chemical properties of (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate derivatives are notable, especially in the context of spin labeling. These molecules can undergo various chemical reactions, serving as potent spin labels for studying molecular dynamics and structure. The synthesis of highly reactive derivatives illustrates the molecule's versatility and the range of possible chemical transformations (Csekö et al., 1985).

Physical Properties Analysis

Investigations into the physical properties of similar compounds, including their phase behavior and vibrational properties, offer valuable insights into the physical characteristics of (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate. These studies contribute to a deeper understanding of how the molecule's structure influences its behavior in various states (Tuttolomondo et al., 2007).

Scientific Research Applications

  • Sensitive Thiol Titrating Agent

    This compound serves as a sensitive thiol titrating agent. Berliner et al. (1982) described its use in active site labeling and inhibition of the enzyme papain, highlighting its utility in studying thiol enzymes (Berliner, Grunwald, Hankovszky, & Hideg, 1982).

  • In Organoaluminum Synthesis

    Kadikova et al. (2016) found that S-Methyl methanethiosulfonate is an effective sulfanylating agent in the synthesis of 1-alkenyl sulfones and sulfides using zirconocene catalysis (Kadikova, Ramazanov, Vyatkin, & Dzhemilev, 2016).

  • Molecular Probes and Labels

    Dobrynin et al. (2021) used a related compound, 3-Carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, as molecular probes and labels in biophysical and biomedical research, showcasing its broad application in these fields (Dobrynin et al., 2021).

  • Modification of Thiol Enzymes

    Makarov et al. (2019) explored the modification of functional cysteines in thiol enzymes and redox-regulated proteins using MMTS, a related compound, demonstrating its utility in studying enzyme activity and thiol-disulfide exchange reactions (Makarov et al., 2019).

  • Site-Directed Spin Labeling of Proteins

    Sezer, Freed, & Roux (2008) highlighted the use of MTSSL, a similar spin label, in site-directed spin labeling of proteins, crucial for studying protein structure and interactions (Sezer, Freed, & Roux, 2008).

  • Studying Membrane Proteins

    Trad et al. (1995) found that MTS spin label, a related compound, is effective for labeling membrane proteins, providing insights into protein alterations under different conditions (Trad, James, Bhardwaj, & Butterfield, 1995).

  • Methane Biosynthesis Inhibition

    Gunsalus, Romesser, & Wolfe (1978) used methyl-coenzyme M analogues, related to the compound , to inhibit methane biosynthesis in Methanobacterium thermoautotrophicum, indicating its potential in microbial metabolic studies (Gunsalus, Romesser, & Wolfe, 1978).

  • Conditional Gene Expression Studies

    Wunnicke et al. (2011) explored the ligand-induced conformational changes in a synthetic tetracycline aptamer, demonstrating the use of spin labels in gene expression studies (Wunnicke et al., 2011).

Safety And Hazards

MTSL is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised . All sources of ignition should be removed .

properties

InChI

InChI=1S/C10H18NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSCGBLQCTWVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1[O])(C)C)CSS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80230944
Record name 2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1H-pyrrol-1-yloxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80230944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate

CAS RN

81213-52-7
Record name (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl)methanethiosulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81213-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081213527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1H-pyrrol-1-yloxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80230944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate
Reactant of Route 2
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate
Reactant of Route 3
Reactant of Route 3
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate
Reactant of Route 4
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate
Reactant of Route 5
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate
Reactant of Route 6
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate

Citations

For This Compound
542
Citations
D Wunnicke, D Strohbach, JE Weigand, B Appel… - Rna, 2011 - rnajournal.cshlp.org
RNA aptamers are in vitro–selected binding domains that recognize their respective ligand with high affinity and specificity. They are characterized by complex three-dimensional …
Number of citations: 59 rnajournal.cshlp.org
D Sezer, JH Freed, B Roux - The journal of physical chemistry B, 2008 - ACS Publications
The nitroxide spin label 1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl-methanethiosulfonate (MTSSL), commonly used in site-directed spin labeling of proteins, is studied with molecular …
Number of citations: 128 0-pubs-acs-org.brum.beds.ac.uk
R Owenius, M Österlund, M Lindgren, M Svensson… - Biophysical …, 1999 - cell.com
Site-directed labeling was used to obtain local information on the binding interface in a receptor-ligand complex. As a model we have chosen the specific association of the extracellular …
Number of citations: 67 www.cell.com
R Ward, M Zoltner, L Beer, H El Mkami, IR Henderson… - Structure, 2009 - cell.com
The outer membrane β-barrel trans-membrane proteins in gram-negative bacteria are folded into the membrane with the aid of polypeptide transport-associated (POTRA) domains. …
Number of citations: 68 www.cell.com
MM Chestnut, S Milikisiyants, MA Voinov, A Koolivand… - Biophysical …, 2022 - cell.com
Organization, dynamics, and function of cellular membranes and their components all depend on the presence of water. However, the highly hydrophobic nature of the bilayer core …
Number of citations: 2 www.cell.com
R Owenius, M Engström, M Lindgren… - The Journal of Physical …, 2001 - ACS Publications
The isotropic and anisotropic hyperfine coupling constants and g-values of the nitroxide spin label (1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate (MTSSL) were …
Number of citations: 196 0-pubs-acs-org.brum.beds.ac.uk
E Zurlo, L Passerini, P Kumar, M Huber - Applied Magnetic Resonance, 2021 - Springer
Self-aggregation of amyloid proteins is a crucial step in neurodegenerative disease. The protein alpha-synuclein (αS) is implicated in Parkinson’s disease. In an extension of the …
AR Muok, TK Chua, H Le, BR Crane - Applied magnetic resonance, 2018 - Springer
Site-directed spin labeling of proteins by chemical modification of engineered cysteine residues with the molecule MTSSL (1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl …
L Ebersol, A Bokhari, A Silakov - The FASEB Journal, 2018 - Wiley Online Library
An accurate depiction of protein structure and its mobility is necessary to understanding protein function and many methods exist to determine this. Obtaining protein structural …
E Zurlo, L Passerini, P Kumar, M Huber - 2021 - scholarlypublications …
Self-aggregation of amyloid proteins is a crucial step in neurodegenerative disease. The protein alpha-synuclein (αS) is implicated in Parkinson’s disease. In an extension of the …

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